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Compound of Interest

Compound Name:
3-(4-methoxyphenyl)-1H-pyrazole-

4-carboxylic acid

Cat. No.: B020209 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and

potential biological significance of the heterocyclic compound, 3-(4-methoxyphenyl)-1H-
pyrazole-4-carboxylic acid. Due to the limited availability of direct experimental data for this

specific molecule, this guide leverages data from closely related analogs to provide a robust

predictive characterization.

Chemical Identity
Property Value Source

IUPAC Name
3-(4-methoxyphenyl)-1H-

pyrazole-4-carboxylic acid
PubChem

Molecular Formula C₁₁H₁₀N₂O₃ PubChem

Molecular Weight 218.21 g/mol PubChem

CAS Number 618383-46-3 PubChem

PubChem CID 3782278 PubChem

SMILES
COC1=CC=C(C=C1)C2=C(C=

NN2)C(=O)O
PubChem
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Synthesis
A plausible synthetic route to 3-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid involves a

multi-step process, beginning with the formation of a pyrazole-4-carbaldehyde intermediate,

followed by oxidation to the desired carboxylic acid. An alternative pathway involves the

synthesis of the corresponding ethyl ester and its subsequent hydrolysis.

Synthetic Pathway Overview

Proposed Synthetic Pathway

Step 1: Pyrazole Ring Formation

Step 2: Formylation

Step 3: Oxidation

4-Methoxyacetophenone Hydrazone IntermediateCondensation

Hydrazine
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(POCl₃, DMF)
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(e.g., KMnO₄)

Oxidation
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Caption: Proposed synthesis of 3-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid.

Experimental Protocols
1. Synthesis of 3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde (Analogous Procedure)
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This protocol is adapted from the synthesis of 3-(2-chloroethoxy)-1-(4-methoxyphenyl)-1H-

pyrazole-4-carbaldehyde.

Step 1: Formation of the Hydrazone. 4-Methoxyacetophenone is reacted with hydrazine

hydrate in a suitable solvent such as ethanol with catalytic acid to form the corresponding

hydrazone. The product is isolated by precipitation and filtration.

Step 2: Vilsmeier-Haack Formylation. To a solution of the hydrazone in dimethylformamide

(DMF), the Vilsmeier reagent (prepared from phosphorus oxychloride and DMF) is added

dropwise at a low temperature. The reaction mixture is then heated. After completion, the

mixture is poured into ice water and neutralized, yielding the crude pyrazole-4-carbaldehyde,

which can be purified by column chromatography.[1]

2. Oxidation to 3-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid (General Procedure)

This protocol is based on the general oxidation of 4-formylpyrazoles.

The 3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde is dissolved in a mixture of pyridine

and water.

Potassium permanganate (KMnO₄) is added portion-wise while monitoring the reaction

temperature.

After the reaction is complete, the manganese dioxide is filtered off, and the filtrate is

acidified to precipitate the carboxylic acid.

The product is collected by filtration, washed with water, and dried.

3. Alternative Synthesis via Ester Hydrolysis (General Procedure)

This protocol is based on the hydrolysis of pyrazole carboxylate esters.

Ethyl 3-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate is dissolved in a mixture of methanol

and an aqueous solution of sodium hydroxide.

The mixture is stirred at room temperature or gently heated until the ester is fully consumed

(monitored by TLC).
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The methanol is removed under reduced pressure, and the aqueous solution is acidified with

a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

The solid product is collected by filtration, washed with water, and dried.[2]

Spectroscopic and Physical Characterization
Direct experimental data for the target compound is not readily available in the cited literature.

The following tables present data for a closely related analog, 3-(2-chloroethoxy)-1-(4-

methoxyphenyl)-1H-pyrazole-4-carbaldehyde, to provide an expected spectroscopic profile.

1H NMR Data (Analog)
Compound: 3-(2-chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde Solvent:

CDCl₃ Frequency: 700 MHz

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

9.86 s 1H -CHO

8.15 s 1H Pyrazole H-5

7.56–7.51 m 2H Phenyl H-2,6

7.00–6.95 m 2H Phenyl H-3,5

4.64 t 2H -OCH₂CH₂Cl

3.91 t 2H -OCH₂CH₂Cl

3.85 s 3H -OCH₃

Source:[1]

13C NMR Data (Analog)
Compound: 3-(2-chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde Solvent:

CDCl₃ Frequency: 176 MHz
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Chemical Shift (δ, ppm) Assignment

183.1 -CHO

163.0 Pyrazole C-3

158.9 Phenyl C-4

132.5 Phenyl C-1

129.3 Pyrazole C-5

120.6 Phenyl C-2,6

114.7 Phenyl C-3,5

110.9 Pyrazole C-4

68.9 -OCH₂CH₂Cl

55.6 -OCH₃

41.5 -OCH₂CH₂Cl

Source:[1]

IR and Mass Spectrometry Data (Analog)
Compound: 3-(2-chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde

Technique Data

**IR (neat, νmax, cm⁻¹) ** 1667 (C=O), 1516, 1246 (C-O)

HRMS (ESI-TOF)
m/z [M+H]⁺ calcd for C₁₃H₁₄ClN₂O₃: 281.0687,

found: 281.0691

Source:[1]

Physical Properties (Analog)
Compound: 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid, ethyl ester
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Property Value

Melting Point 209-211 °C

Source:[3]

Biological Activity and Potential Applications
While specific biological data for 3-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid is not

available, the pyrazole scaffold is a well-established pharmacophore with a broad range of

biological activities.

Known Activities of Pyrazole Derivatives
Anti-inflammatory: Many pyrazole derivatives are potent inhibitors of cyclooxygenase (COX)

enzymes, particularly COX-2. This has led to the development of non-steroidal anti-

inflammatory drugs (NSAIDs).

Anticancer: Certain pyrazole-containing compounds have demonstrated cytotoxic activity

against various cancer cell lines. Their mechanisms of action can include the inhibition of

kinases and tubulin polymerization.[4]

Antimicrobial: The pyrazole nucleus is present in some antimicrobial agents.

Other Activities: Pyrazole derivatives have also been investigated for their potential as

antiviral, antidepressant, and anticonvulsant agents.

Potential Signaling Pathway Involvement: COX-2
Inhibition
Given the prevalence of COX-2 inhibition among pyrazole derivatives, a potential mechanism

of action for 3-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid could involve this pathway.
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Potential COX-2 Inhibition Pathway
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Caption: Inhibition of the COX-2 pathway by a pyrazole compound.

Conclusion
3-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid is a heterocyclic compound of interest

for which a plausible synthetic route can be proposed based on established chemical

transformations of related pyrazole derivatives. While direct experimental characterization is

lacking in the current literature, analysis of analogous compounds provides a strong predictive

framework for its spectroscopic and physical properties. The well-documented biological

activities of the pyrazole scaffold, particularly in the context of anti-inflammatory and anticancer

applications, suggest that this compound may be a valuable candidate for further investigation

in drug discovery and development programs. Further research is warranted to synthesize and

characterize this molecule and to explore its biological potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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